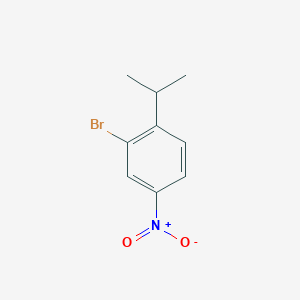

2-Bromo-1-isopropyl-4-nitrobenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-nitro-1-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWKRZOLOPHTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615670 | |

| Record name | 2-Bromo-4-nitro-1-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101980-41-0 | |

| Record name | 2-Bromo-4-nitro-1-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-isopropyl-4-nitrobenzene

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-bromo-1-isopropyl-4-nitrobenzene, a key intermediate in various chemical research and development applications. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two distinct electrophilic aromatic substitution routes:

-

Pathway A: Bromination of 1-isopropyl-4-nitrobenzene. This pathway involves the direct bromination of a commercially available starting material. The directing effects of the isopropyl group (ortho-, para-directing and activating) and the nitro group (meta-directing and deactivating) are key to the regioselectivity of this reaction. The powerful ortho-, para-directing influence of the isopropyl group overrides the meta-directing effect of the nitro group, guiding the bromine atom to one of the positions ortho to the isopropyl group.[1]

-

Pathway B: Nitration of 2-bromo-1-isopropylbenzene. This alternative route involves the nitration of a brominated precursor using a mixture of concentrated nitric and sulfuric acids.[1] In this case, the interplay between the ortho-, para-directing isopropyl and bromo groups guides the incoming nitro group. The desired C-4 position is para to the isopropyl group and ortho to the bromine atom.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the most well-documented synthesis pathway. Pathway A provides a high-yield, efficient route to the target compound. Detailed quantitative data for Pathway B is less prevalent in publicly available literature, and thus a generalized protocol is described.

| Parameter | Pathway A: Bromination of 1-isopropyl-4-nitrobenzene | Pathway B: Nitration of 2-bromo-1-isopropylbenzene |

| Starting Material | 1-isopropyl-4-nitrobenzene (p-Nitrocumene) | 2-bromo-1-isopropylbenzene (2-Bromocumene) |

| Key Reagents | Bromine (Br₂), Ferric Chloride (FeCl₃) | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |

| Reaction Time | 3 hours (dropwise addition) | Not specified (typically 1-3 hours) |

| Temperature | 40°C | Low temperature, often below 0°C to 10°C to control exotherm |

| Reported Yield | 98% | Not specified in literature |

| Product Purity | 96.9% (by GC) | Not specified |

| Reference | ChemicalBook[2], ECHEMI[3] | General procedure based on analogous reactions[1] |

Experimental Protocols

Pathway A: Detailed Protocol for Bromination of 1-isopropyl-4-nitrobenzene

This protocol is adapted from a procedure with a reported high yield and purity.[2][3]

Materials:

-

1-isopropyl-4-nitrobenzene (50 g, 0.300 mol, GC purity: 99.1%)

-

Ferric chloride (III) (catalytic amount)

-

Bromine (59.92 g, 0.375 mol)

-

Chlorobenzene (100 ml for extraction)

-

40% aqueous sodium bisulfite solution (20.81 g, 0.078 mol)

-

5% aqueous HCl solution (100 ml)

-

Water (120 ml)

Procedure:

-

A mixture of 1-isopropyl-4-nitrobenzene (50 g) and a catalytic amount of ferric chloride (III) is heated to 40°C in a suitable reaction vessel.

-

Bromine (59.92 g) is added slowly and dropwise to the heated mixture over a period of 3 hours.

-

After the addition is complete, the reaction mixture is allowed to cool and then poured into 120 ml of water.

-

A 40% aqueous solution of sodium bisulfite (20.81 g) is added dropwise to quench any unreacted bromine.

-

The mixture is then extracted with 100 ml of chlorobenzene.

-

The organic phase is separated and washed with 100 ml of a 5% aqueous HCl solution.

-

The chlorobenzene is removed from the organic phase by evaporation under reduced pressure.

-

The resulting product is this compound (74.05 g), obtained as a yellow oily substance with a reported GC purity of 96.9% and a yield of 98% of the theoretical value.[2][3]

Pathway B: General Protocol for Nitration of 2-bromo-1-isopropylbenzene

Materials:

-

2-bromo-1-isopropylbenzene

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

-

Water

-

Sodium bicarbonate solution (for neutralization)

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid while stirring, maintaining a low temperature to form the nitrating mixture.

-

In a separate vessel, dissolve 2-bromo-1-isopropylbenzene in a suitable solvent if necessary.

-

Slowly add the nitrating mixture to the solution of 2-bromo-1-isopropylbenzene, ensuring the reaction temperature is kept low (typically below 10°C) using an ice bath to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period (monitoring by TLC is recommended).

-

Upon completion, the reaction mixture is carefully poured over crushed ice.

-

The aqueous mixture is neutralized with a base, such as sodium bicarbonate solution.

-

The product is extracted with an organic solvent.

-

The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude product, which may require further purification (e.g., column chromatography or recrystallization) to isolate the desired this compound isomer.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthesis pathways.

Caption: Pathway A: Bromination of 1-isopropyl-4-nitrobenzene.

Caption: Pathway B: Nitration of 2-bromo-1-isopropylbenzene.

References

An In-depth Technical Guide to 2-Bromo-1-isopropyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Bromo-1-isopropyl-4-nitrobenzene (CAS No. 101980-41-0). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity. This document includes a summary of its key physical and chemical properties, detailed experimental protocols for its synthesis, and visual diagrams to illustrate reaction pathways and logical workflows. The information presented is intended to support researchers and scientists in the effective utilization of this compound in their research and development endeavors.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₉H₁₀BrNO₂. At room temperature, it exists as a yellow oily substance. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 101980-41-0 | |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.09 g/mol | |

| Exact Mass | 242.98949 Da | |

| Appearance | Yellow oily substance | |

| Boiling Point | 155-160 °C (at 15 Torr) | |

| Density (Predicted) | 1.456 ± 0.06 g/cm³ | |

| Solubility in Water | 0.046 g/L (at 25 °C, practically insoluble) | |

| Topological Polar Surface Area | 45.8 Ų | |

| XLogP3 | 3.6 |

Synthesis and Reactivity

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The primary route involves the bromination of 1-isopropyl-4-nitrobenzene (p-nitrocumene). The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The isopropyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. In this case, the strong activating effect of the isopropyl group directs the incoming bromine electrophile to the position ortho to it.

A logical diagram illustrating the directing effects during the synthesis is provided below.

Experimental Protocols

Synthesis of this compound from 1-isopropyl-4-nitrobenzene

This protocol is based on the bromination of p-nitrocumene.

Materials:

-

1-isopropyl-4-nitrobenzene (p-nitrocumene) (50 g, 0.300 mol)

-

Iron(III) chloride (catalyst)

-

Bromine (59.92 g, 0.375 mol)

-

Chlorobenzene (100 ml)

-

40% aqueous sodium bisulfite solution

-

5% aqueous HCl solution

-

Water

Procedure:

-

A mixture of 1-isopropyl-4-nitrobenzene and a catalytic amount of iron(III) chloride is heated to 40 °C in a reaction vessel.

-

Bromine is added dropwise to the heated mixture over a period of 3 hours. The temperature should be maintained at 40 °C.

-

After the addition is complete, the reaction is allowed to proceed to completion.

-

The reaction mixture is then poured into 120 ml of water.

-

A 40% aqueous solution of sodium bisulfite is added dropwise to quench any unreacted bromine.

-

The aqueous mixture is extracted with 100 ml of chlorobenzene.

-

The organic phase (chlorobenzene layer) is separated and washed with 100 ml of a 5% aqueous HCl solution.

-

The chlorobenzene is removed under reduced pressure to yield this compound as a yellow oily substance. (Expected yield: ~98%).

Safety and Handling

Nitroaromatic compounds as a class can be toxic and mutagenic. It is imperative to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with well-defined physicochemical properties. The synthetic protocols for its preparation are established and provide high yields. Its primary significance for the scientific community lies in its utility as a building block for the synthesis of novel heterocyclic compounds, which are of considerable interest in drug discovery and development for their potential therapeutic applications. This guide provides the foundational technical information required for researchers to effectively incorporate this compound into their synthetic and medicinal chemistry programs.

molecular structure and weight of 2-Bromo-1-isopropyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 2-Bromo-1-isopropyl-4-nitrobenzene (CAS No: 101980-41-0). This substituted nitrobenzene is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.

Molecular Structure and Chemical Identity

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom, an isopropyl group, and a nitro group. The specific arrangement of these functional groups dictates its chemical reactivity and utility as a synthetic building block.

The molecular structure is confirmed by its IUPAC name, 2-bromo-4-nitro-1-propan-2-ylbenzene, and its unique identifiers.[1]

| Identifier | Value | Source |

| CAS Number | 101980-41-0 | [2][3][4][5] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][4][5][6] |

| Molecular Weight | 244.09 g/mol | [4][6][7] |

| IUPAC Name | 2-bromo-4-nitro-1-propan-2-ylbenzene | [1] |

| InChI Key | QMWKRZOLOPHTIM-UHFFFAOYSA-N | [1][2][5] |

| Canonical SMILES | CC(C)C1=C(C=C(C=C1)--INVALID-LINK--[O-])Br | [1][6] |

| Synonyms | 3-Bromo-4-isopropylnitrobenzene, 2-BROMO-4-NITRO-1-(PROPAN-2-YL)BENZENE | [1][4] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical reactions. The compound is typically a yellow oily substance.[3][8]

| Property | Value | Source |

| Appearance | Yellow oily substance | [3][8] |

| Boiling Point | 155-160 °C (at 15 Torr) | [8] |

| Density | 1.456 g/cm³ (Predicted) | [7] |

| Flash Point | 131.8 °C | [7] |

| Solubility | Practically insoluble in water (0.046 g/L at 25 °C) | [6][7] |

| Topological Polar Surface Area | 45.8 Ų | [1][6] |

| XLogP3 | 3.6 | [1][8] |

| Storage | Sealed in dry, Room Temperature | [6] |

Synthesis and Reactivity

The primary synthetic route to this compound is through the electrophilic aromatic substitution of 1-isopropyl-4-nitrobenzene (p-nitrocumene).[2][3] The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The isopropyl group is an ortho-, para-director, while the nitro group is a meta-director. The powerful activating and directing influence of the isopropyl group overrides the deactivating, meta-directing effect of the nitro group, guiding the incoming bromine atom to the position ortho to the isopropyl group.[2]

Experimental Protocols

This protocol describes the bromination of 1-isopropyl-4-nitrobenzene using bromine and a catalyst.[3][8]

Materials:

-

1-isopropyl-4-nitrobenzene (p-nitrocumene)

-

Ferric chloride (III) or Silver sulfate

-

Bromine

-

Chlorobenzene

-

Aqueous sodium bisulfite (40%)

-

Aqueous Hydrochloric Acid (HCl) (5%)

-

Water

Procedure:

-

A mixture of 1-isopropyl-4-nitrobenzene (e.g., 50 g, 0.300 mol) and a catalytic amount of ferric chloride (III) is heated to 40 °C.[3][8]

-

Bromine (e.g., 59.92 g, 0.375 mol) is added slowly and dropwise to the heated solution over a period of 3 hours.[3][8]

-

Upon reaction completion, the mixture is poured into water (e.g., 120 ml).[3]

-

A 40% aqueous solution of sodium bisulfite is added dropwise to quench any remaining bromine.[3]

-

The mixture is then extracted with chlorobenzene (e.g., 100 ml).[3]

-

The organic phase is separated and washed with a 5% aqueous HCl solution (e.g., 100 ml).[3][8]

-

The solvent (chlorobenzene) is evaporated under reduced pressure to yield the final product, this compound, as a yellow oil.[3][8] A reported yield is approximately 98%.[3][8]

The synthesized product can be characterized using standard analytical techniques.

-

¹H-NMR (600 MHz, CDCl₃): δ = 8.41 (d, 1H), 8.14 (dd, 1H), 7.45 (d, 1H), 3.45 (heptet, 1H), 1.29 (d, 3H), 1.27 (d, 3H) ppm.[3]

-

GC-MS: m/z = 245 [M+].[3]

Applications in Research and Development

This compound serves as a key precursor in the synthesis of more complex molecules. Aromatic nitro compounds are fundamental building blocks, primarily because the versatile nitro group can be readily reduced to an amine (-NH₂).[2] This transformation is a cornerstone of industrial chemistry for producing anilines.[2]

The reduction of this compound would yield 2-bromo-4-isopropylaniline. This aniline derivative can then be used as a scaffold to synthesize a wide range of heterocyclic compounds, such as benzimidazoles and quinolines, which are of immense importance in medicinal chemistry.[2] The steric and electronic properties imparted by the isopropyl and bromo substituents can be strategically used to fine-tune the biological activity and pharmacokinetic properties of the resulting derivatives.[2]

References

- 1. 2-Bromo-4-nitro-1-(propan-2-yl)benzene | C9H10BrNO2 | CID 21531621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 101980-41-0 | Benchchem [benchchem.com]

- 3. This compound | 101980-41-0 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. guidechem.com [guidechem.com]

- 8. echemi.com [echemi.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-1-isopropyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-1-isopropyl-4-nitrobenzene. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations of the structural relationships and experimental workflow to aid in the characterization and analysis of this compound.

Introduction

This compound is a substituted aromatic compound with a molecular formula of C₉H₁₀BrNO₂. The strategic placement of the bromo, isopropyl, and nitro groups on the benzene ring results in a distinct and predictable NMR spectrum. Understanding the NMR spectral features is crucial for confirming the compound's identity, assessing its purity, and elucidating its structure. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the isopropyl group, creates a unique electronic environment for each proton and carbon atom, leading to characteristic chemical shifts and coupling patterns.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The ¹H NMR data is based on experimental findings, while the ¹³C NMR data is based on predicted values due to the limited availability of experimental spectra in public databases.

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 8.41 | Doublet (d) | ~2.5 | 1H |

| H-3 | 8.14 | Doublet of Doublets (dd) | ~8.7, ~2.5 | 1H |

| H-6 | 7.45 | Doublet (d) | ~8.7 | 1H |

| -CH(CH₃)₂ | 3.45 | Heptet | ~6.9 | 1H |

| -CH(CH₃)₂ | 1.29 | Doublet (d) | ~6.9 | 3H |

| -CH(CH₃)₂ | 1.27 | Doublet (d) | ~6.9 | 3H |

| Solvent: CDCl₃, Spectrometer Frequency: 600 MHz |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-isopropyl) | ~150 |

| C-4 (C-NO₂) | ~147 |

| C-3 | ~133 |

| C-5 | ~125 |

| C-6 | ~124 |

| C-2 (C-Br) | ~118 |

| -C H(CH₃)₂ | ~34 |

| -CH(C H₃)₂ | ~23 |

Note: These are estimated values. Actual experimental values may vary.

Experimental Protocols

The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic compounds like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or 600 MHz) equipped with a broadband probe.

-

Temperature: Maintain a constant temperature, typically 25°C (298 K), to ensure reproducibility.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualizations

The following diagrams illustrate the structural influences on the NMR spectrum and the general workflow for NMR analysis.

Caption: Influence of Substituents on Aromatic Proton Chemical Shifts.

Caption: Experimental Workflow for NMR Spectroscopy.

electrophilic aromatic substitution in 2-Bromo-1-isopropyl-4-nitrobenzene

An In-depth Technical Guide to Electrophilic Aromatic Substitution in 2-Bromo-1-isopropyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on this compound. The document elucidates the interplay of electronic and steric effects governed by the bromo, isopropyl, and nitro substituents, which collectively dictate the regioselectivity and reactivity of the aromatic ring. Due to the presence of the strongly deactivating nitro group, the benzene ring in this compound exhibits significantly reduced reactivity towards electrophilic attack.[1] This guide explores the directing effects of each substituent to predict the outcomes of potential EAS reactions and discusses the synthetic limitations, particularly concerning Friedel-Crafts reactions. A detailed experimental protocol for a common synthesis of the title compound is also provided, supported by quantitative data and characterization.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The reaction mechanism generally proceeds in two steps:

-

Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3] This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[3]

-

Re-aromatization: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system.[3]

The reactivity and regioselectivity of EAS reactions on substituted benzenes are profoundly influenced by the nature of the substituents already present on the ring.[4]

Analysis of Substituent Effects in this compound

The outcome of any further EAS reaction on this compound is dictated by the cumulative directing and activating or deactivating effects of the three existing substituents.

-

Isopropyl Group (-CH(CH₃)₂): As an alkyl group, the isopropyl substituent is an activating group and an ortho-, para-director .[1] It donates electron density to the ring via an inductive effect, thereby stabilizing the arenium ion intermediate and increasing the rate of reaction compared to benzene.[4][5]

-

Bromo Group (-Br): Halogens are a unique class of substituents. The bromine atom is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which helps stabilize the positive charge in the ortho and para arenium ion intermediates.[1][5][6]

-

Nitro Group (-NO₂): The nitro group is a powerful deactivating group .[4][6] It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring much less nucleophilic and slowing the rate of electrophilic attack significantly.[1][4] It is a meta-director , as directing the incoming electrophile to the meta position avoids placing the positive charge of the arenium ion intermediate on the carbon atom directly attached to the electron-withdrawing nitro group.[6][7]

Regioselectivity and Predicted Reactivity

The positions available for substitution on the this compound ring are C3, C5, and C6. The directing effects of the existing groups converge to determine the most likely site of electrophilic attack.

-

Position C3: This position is meta to the isopropyl group, meta to the bromo group, and ortho to the nitro group. The strong meta-directing influence of the deactivating nitro group favors this position, but this is counteracted by the other groups.

-

Position C5: This position is meta to the isopropyl group, para to the bromo group, and ortho to the nitro group. While the bromo group directs para, this position is sterically hindered by the bulky adjacent isopropyl group.

-

Position C6: This position is ortho to the isopropyl group, ortho to the bromo group, and meta to the nitro group. The activating, ortho-directing isopropyl group and the ortho-directing bromo group both favor this position. The meta-directing nitro group also directs to this position. Therefore, the directing effects of all three substituents are aligned toward position C6.

Caption: Logical workflow for determining the major product of EAS.

Feasibility of Common EAS Reactions

The heavily deactivated nature of the ring means that forcing conditions (e.g., high temperatures, strong acid catalysts) are generally required for substitution to occur.

-

Nitration and Sulfonation: These reactions are likely to proceed, albeit slowly, under harsh conditions such as fuming nitric/sulfuric acid or fuming sulfuric acid, respectively. The incoming electrophile (-NO₂ or -SO₃H) would be directed primarily to the C6 position.

-

Halogenation: Further halogenation would also require a potent Lewis acid catalyst and would be expected to yield the C6-substituted product.

-

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful on aromatic rings bearing strongly deactivating groups like a nitro group.[8][9][10] The nitro group deactivates the ring to such an extent that it will not act as a nucleophile to attack the carbocation or acylium ion intermediates required for these reactions.[9][10] Furthermore, the amine-containing reagents often used in these reactions can react with the Lewis acid catalyst.[8]

Experimental Protocol: Synthesis of this compound

The title compound is typically synthesized via the bromination of 1-isopropyl-4-nitrobenzene (p-nitrocumene).[1] In this reaction, the powerful ortho-, para-directing isopropyl group overrides the meta-directing effect of the nitro group, guiding the bromine to the position ortho to the isopropyl group.[1]

A representative experimental procedure is detailed below.[11][12]

Reaction: Bromination of 1-isopropyl-4-nitrobenzene

Methodology:

-

A solution of 1-isopropyl-4-nitrobenzene (50 g, 0.300 mol) and a catalytic amount of iron(III) chloride is heated to 40°C.

-

Bromine (59.92 g, 0.375 mol) is added dropwise to the stirred solution over a period of 3 hours, maintaining the temperature.

-

Upon completion, the reaction mixture is poured into 120 mL of water.

-

A 40% aqueous solution of sodium bisulfite (20.81 g, 0.078 mol) is added dropwise to quench any remaining bromine.

-

The mixture is extracted with 100 mL of chlorobenzene.

-

The organic phase is separated and washed with 100 mL of a 5% aqueous HCl solution.

-

The solvent (chlorobenzene) is removed under reduced pressure to yield the final product.

Quantitative Data and Product Characterization

| Parameter | Value | Reference |

| Starting Material | 1-isopropyl-4-nitrobenzene | [11][12] |

| Mass of Starting Material | 50 g (0.300 mol) | [11][12] |

| Brominating Agent | Bromine (Br₂) | [11][12] |

| Mass of Bromine | 59.92 g (0.375 mol) | [11][12] |

| Catalyst | Iron(III) Chloride (FeCl₃) | [11][12] |

| Product Mass (Yield) | 74.05 g (98% of theoretical) | [11][12] |

| Product Purity (GC) | 96.9% | [11][12] |

| Appearance | Yellow oily substance | [11][12] |

| ¹H-NMR (600 MHz, CDCl₃) δ | 8.41 (d, 1H), 8.14 (dd, 1H), 7.45 (d, 1H), 3.45 (heptet, 1H), 1.29 (d, 3H), 1.27 (d, 3H) ppm | [11] |

| GC-MS (m/z) | 245 [M⁺] | [11] |

Conclusion

This compound is a highly deactivated aromatic compound with limited susceptibility to further electrophilic aromatic substitution. The synergistic directing effects of the isopropyl, bromo, and nitro groups strongly favor the substitution of an incoming electrophile at the C6 position. However, the strong deactivation imparted by the nitro group necessitates harsh reaction conditions for transformations like nitration, sulfonation, and halogenation, and it renders standard Friedel-Crafts reactions infeasible. This predictable regioselectivity, combined with its challenging reactivity, makes it an interesting substrate for specialized synthetic applications in pharmaceutical and materials science research.

References

- 1. This compound | 101980-41-0 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. This compound | 101980-41-0 [chemicalbook.com]

- 12. echemi.com [echemi.com]

directing effects of substituents in 2-Bromo-1-isopropyl-4-nitrobenzene

An In-depth Technical Guide on the Directing Effects of Substituents in 2-Bromo-1-isopropyl-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the directing effects of the bromo, isopropyl, and nitro substituents on the aromatic ring of this compound in the context of electrophilic aromatic substitution (EAS) reactions. The interplay of inductive and resonance effects, as well as steric considerations, are examined to predict the regioselectivity of further substitution. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to Electrophilic Aromatic Substitution and Directing Effects

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1][2][3] The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the aromatic ring.[1][4] These substituents can be broadly categorized as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para) relative to themselves.[4][5]

The molecule this compound presents a complex case study due to the presence of three distinct substituents with competing directing effects: a weakly activating alkyl group (isopropyl), a deactivating halogen (bromo), and a strongly deactivating nitro group.

Analysis of Individual Substituent Effects

To understand the overall reactivity and regioselectivity of the substituted benzene ring, it is crucial to first analyze the individual directing effects of each substituent.

Isopropyl Group (-CH(CH₃)₂)

-

Classification : The isopropyl group is an alkyl group, which is classified as a weakly activating group.[6][7]

-

Mechanism of Action : It donates electron density to the benzene ring primarily through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself.

-

Directing Effect : The isopropyl group is an ortho, para-director .[6][8] It stabilizes the cationic intermediate (sigma complex) formed during electrophilic attack at the ortho and para positions more effectively than at the meta position.

Bromo Group (-Br)

-

Classification : Halogens like bromine are a unique class of substituents. They are considered deactivating yet ortho, para-directing.[9][10]

-

Mechanism of Action : The bromo group exhibits two competing effects:

-

Inductive Effect (-I) : Due to its high electronegativity, bromine withdraws electron density from the ring inductively, which deactivates the ring and makes it less reactive than benzene.[9]

-

Resonance Effect (+R) : The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system.[9] This resonance effect increases the electron density at the ortho and para positions.

-

-

Directing Effect : The resonance effect, despite being weaker than the inductive effect in terms of overall reactivity, governs the directing effect. By stabilizing the intermediates for ortho and para attack, the bromo group directs incoming electrophiles to these positions.[6][9]

Nitro Group (-NO₂)

-

Classification : The nitro group is a strongly deactivating group.[11][12][13]

-

Mechanism of Action : It strongly withdraws electron density from the benzene ring through both a powerful inductive effect (due to the positive formal charge on the nitrogen atom) and a strong resonance effect.[11][13][14] This significantly reduces the ring's nucleophilicity, making it much less reactive towards electrophiles.[2][6]

-

Directing Effect : The nitro group is a meta-director .[11][13][14] Resonance structures show that the ortho and para positions bear a partial positive charge, thus repelling incoming electrophiles. The meta positions are, by comparison, less electron-deficient and therefore the preferred sites of attack.[11][13]

Combined Directing Effects in this compound

The prediction of the substitution pattern on this compound requires a consolidated analysis of the directing effects of all three substituents. The available positions for substitution are C3, C5, and C6.

-

Isopropyl group (at C1) directs ortho (C2, C6) and para (C4). Positions C2 and C4 are already substituted. Thus, it strongly favors substitution at C6 .

-

Bromo group (at C2) directs ortho (C1, C3) and para (C5). Position C1 is substituted. It therefore directs towards C3 and C5 .

-

Nitro group (at C4) directs meta (C2, C6). Position C2 is substituted. It therefore strongly directs towards C6 .

The overall reactivity of the ring is significantly diminished due to the presence of two deactivating groups, particularly the potent nitro group.[6] However, for the purpose of predicting the major product, a consensus among the directing groups must be found.

The following diagram illustrates the interplay of these directing effects.

Caption: Interplay of directing effects on the benzene ring.

Analysis of Potential Substitution Sites:

-

Position C6 : This position is strongly favored. It is ortho to the activating isopropyl group and meta to the strongly deactivating nitro group. Both of these effects reinforce substitution at this site.

-

Position C5 : This position is para to the bromo group but ortho to the powerful deactivating nitro group. Attack at a position ortho to a nitro group is highly disfavored.

-

Position C3 : This position is ortho to the bromo group. However, it is also ortho to the bulky isopropyl group, which will cause significant steric hindrance, making this site less accessible to an incoming electrophile.

Quantitative Data on Substituent Effects

| Substituent | Position | Classification | Directing Effect | Influence on Available Positions |

| Isopropyl | C1 | Activating | Ortho, Para | Activates C6 (ortho). C2 and C4 are blocked. |

| Bromo | C2 | Deactivating | Ortho, Para | Directs to C3 (ortho) and C5 (para). C1 is blocked. |

| Nitro | C4 | Strongly Deactivating | Meta | Directs to C6 (meta). C2 is blocked. |

Illustrative Experimental Protocol

Given the highly deactivated nature of the substrate, forceful reaction conditions are generally required for electrophilic aromatic substitution. The following is a representative protocol for the nitration of a deactivated aromatic compound, which could be adapted for this compound.

Reaction: Nitration of this compound to yield 2-bromo-1-isopropyl-4,6-dinitrobenzene.

Disclaimer : This is a theoretical protocol and should be performed with appropriate safety precautions by trained personnel.

Materials:

-

This compound

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

Procedure:

-

Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Substrate Addition : Slowly add 2.44 g (10 mmol) of this compound to the cooled sulfuric acid while stirring. Ensure the temperature remains below 10 °C.

-

Nitrating Mixture Preparation : In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Reaction : Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid over 30 minutes, maintaining the reaction temperature between 0-10 °C.

-

Heating : After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90-100 °C. Maintain this temperature for 2 hours to ensure the reaction goes to completion, as is often necessary for deactivated substrates.[15]

-

Quenching : Cool the reaction mixture to room temperature and then pour it slowly over 100 g of crushed ice with constant stirring.

-

Isolation : The solid product will precipitate. Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification : Recrystallize the crude product from ethanol to obtain the purified 2-bromo-1-isopropyl-4,6-dinitrobenzene.

-

Analysis : Characterize the product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination to confirm its structure and purity.

Conclusion

The directing effects in this compound are a result of a complex interplay between the activating, ortho, para-directing isopropyl group, the deactivating, ortho, para-directing bromo group, and the strongly deactivating, meta-directing nitro group. A thorough analysis of these competing influences, including steric factors, leads to the definitive prediction that electrophilic aromatic substitution will occur preferentially at the C6 position. The overall deactivation of the ring necessitates vigorous reaction conditions to achieve further substitution. This understanding is critical for designing synthetic routes involving polysubstituted aromatic compounds.

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 3. Directing Effects | ChemTalk [chemistrytalk.org]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. This compound | 101980-41-0 | Benchchem [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 13. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 14. quora.com [quora.com]

- 15. Aromatic Reactivity [www2.chemistry.msu.edu]

solubility profile of 2-Bromo-1-isopropyl-4-nitrobenzene in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 2-Bromo-1-isopropyl-4-nitrobenzene in common laboratory solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, purification, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its molecular structure—featuring a nonpolar benzene ring with isopropyl and bromo substituents, and a polar nitro group—results in a nuanced solubility profile. The large nonpolar surface area suggests good solubility in non-polar organic solvents, while the polar nitro group may impart some degree of solubility in more polar organic solvents. Its overall nonpolar character predicts low solubility in highly polar solvents like water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, the following table summarizes the known quantitative value in water and provides qualitative assessments based on the compound's structural characteristics and data from analogous compounds.

| Solvent | Type | Formula | Solubility | Temperature (°C) | Reference |

| Water | Polar Protic | H₂O | 0.046 g/L | 25 | [1] |

| Dichloromethane (DCM) | Polar Aprotic | CH₂Cl₂ | Soluble | Ambient | |

| Chloroform | Polar Aprotic | CHCl₃ | Soluble | Ambient | |

| Ethanol | Polar Protic | C₂H₅OH | Likely Soluble | Ambient | |

| Diethyl Ether | Nonpolar | (C₂H₅)₂O | Likely Soluble | Ambient | |

| Acetone | Polar Aprotic | C₃H₆O | Likely Soluble | Ambient | |

| Toluene | Nonpolar | C₇H₈ | Likely Soluble | Ambient | |

| Hexane | Nonpolar | C₆H₁₄ | Likely Soluble | Ambient |

Note: "Soluble" indicates that the compound is expected to dissolve to a significant extent, while "Likely Soluble" is an estimation based on the solubility of structurally similar bromo-nitro-aromatic compounds.

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure to quantitatively determine the solubility of a solid organic compound like this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvent

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter for organic solvents).

-

Dilute the collected supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Logical Relationship of Solubility

The solubility of this compound is a critical parameter that influences various downstream applications. The following diagram illustrates the logical relationships between solubility and key processes in research and development.

References

An In-depth Technical Guide to 2-Bromo-1-isopropyl-4-nitrobenzene for Researchers and Drug Development Professionals

Introduction

2-Bromo-1-isopropyl-4-nitrobenzene is a substituted aromatic nitro compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromo, isopropyl, and nitro groups, allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, commercial availability, synthesis, and key applications in the development of pharmaceuticals and agrochemicals. For researchers and drug development professionals, understanding the reactivity and potential of this molecule is crucial for designing novel synthetic routes to biologically active compounds.

Physicochemical and Safety Data

Accurate physicochemical data is essential for the safe handling and effective use of this compound in a laboratory setting. The following tables summarize key quantitative data and safety information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 101980-41-0 | [CymitQuimica, ChemicalBook, Pharmaffiliates] |

| Molecular Formula | C₉H₁₀BrNO₂ | [CymitQuimica, ChemicalBook, Pharmaffiliates] |

| Molecular Weight | 244.09 g/mol | [Pharmaffiliates, Guidechem] |

| Appearance | Yellow oily substance | [ChemicalBook] |

| Purity | 95% - >98% (supplier dependent) | [CymitQuimica, SciSupplies, ChemicalBook] |

| Boiling Point | 155-160 °C at 15 Torr | [ECHEMI] |

| Density | 1.456 ± 0.06 g/cm³ (Predicted) | [ECHEMI] |

| Solubility | Insoluble in water (0.046 g/L at 25°C) | [Guidechem] |

| Flash Point | 131.8 °C | [ECHEMI] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H-NMR (600 MHz, CDCl₃) | δ = 8.41 (d, 1H), 8.14 (dd, 1H), 7.45 (d, 1H), 3.45 (heptet, 1H), 1.29 (d, 3H), 1.27 (d, 3H) ppm | [ChemicalBook] |

| GC-MS | m/z = 245 [M+] | [ChemicalBook] |

Table 3: Safety Information for this compound

| Hazard Statement | Precautionary Statement | GHS Pictogram(s) | Reference(s) |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. | fattori | [SciSupplies] |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [SciSupplies] | |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [SciSupplies] | |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [SciSupplies] |

Commercial Suppliers

This compound is commercially available from a number of chemical suppliers. The purity and available quantities can vary, so it is advisable to consult the respective supplier's specifications.

Table 4: Commercial Suppliers of this compound

| Supplier | Available Quantities | Purity |

| Sigma-Aldrich | Varies | Varies |

| CymitQuimica | 250mg, 1g, 5g, 10g | 98% |

| ChemicalBook | Inquire for pricing and quantities | >98% (HPLC) |

| Pharmaffiliates | Inquire for pricing and quantities | High Purity |

| SciSupplies | 10g | 95.0% |

| Fluorochem | Varies | 98% |

Experimental Protocols

The following sections detail established experimental procedures for the synthesis of this compound and its potential application in the synthesis of biologically relevant scaffolds.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 1-isopropyl-4-nitrobenzene. [ChemicalBook]

Materials:

-

1-isopropyl-4-nitrobenzene (50 g, 0.300 mol, GC purity: 99.1%)

-

Ferric chloride (III) (catalyst)

-

Bromine (59.92 g, 0.375 mol)

-

Water

-

40% aqueous sodium bisulfite solution

-

Chlorobenzene

-

5% aqueous HCl solution

Procedure:

-

A mixture of 1-isopropyl-4-nitrobenzene and a catalytic amount of ferric chloride (III) is heated to 40°C.

-

Bromine is added slowly and dropwise over a period of 3 hours.

-

After the reaction is complete, the mixture is poured into 120 ml of water.

-

A 40% aqueous solution of sodium bisulfite (20.81 g, 0.078 mol) is added dropwise to quench any remaining bromine.

-

The mixture is then extracted with 100 ml of chlorobenzene.

-

The organic phase is separated and washed with 100 ml of a 5% aqueous HCl solution.

-

The chlorobenzene is removed under reduced pressure to yield this compound as a yellow oil. [ChemicalBook]

Application in the Synthesis of Benzimidazole Scaffolds

A primary application of this compound in drug discovery is its use as a precursor for substituted benzimidazoles, a common motif in pharmacologically active compounds. The following protocol outlines a general procedure for the synthesis of a 5-bromo-6-isopropyl-benzimidazole derivative, a potential intermediate for kinase inhibitors or other drug candidates. This is based on analogous syntheses of benzimidazoles from bromo-diaminobenzene precursors.

Step 1: Reduction of the Nitro Group The nitro group of this compound is first reduced to an amine to form 3-Bromo-4-isopropylaniline.

Materials:

-

This compound

-

Iron powder or Tin(II) chloride

-

Hydrochloric acid

-

Sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

This compound is dissolved in a suitable solvent like ethanol or acetic acid.

-

An excess of a reducing agent, such as iron powder in the presence of a small amount of hydrochloric acid, or tin(II) chloride in concentrated hydrochloric acid, is added.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling, the reaction mixture is filtered to remove the metal salts.

-

The filtrate is neutralized with a sodium hydroxide solution and extracted with an organic solvent like ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 3-Bromo-4-isopropylaniline.

Step 2: Condensation to form the Benzimidazole Ring The resulting 3-Bromo-4-isopropylaniline can then be condensed with an appropriate aldehyde to form the benzimidazole ring.

Materials:

-

3-Bromo-4-isopropylaniline

-

An appropriate aldehyde (e.g., 2-nitrobenzaldehyde for potential DNA gyrase inhibitors)

-

Ethanol or another suitable solvent

-

Optionally, an oxidizing agent or catalyst (e.g., Montmorillonite K10 clay)

Procedure:

-

Equimolar amounts of 3-Bromo-4-isopropylaniline and the chosen aldehyde are dissolved in ethanol.

-

A catalyst, such as Montmorillonite K10, can be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

-

The reaction progress is monitored by TLC.

-

Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using column chromatography.

Visualizations

Synthetic Pathway to a Benzimidazole Intermediate

The following diagram illustrates the synthetic workflow from this compound to a substituted benzimidazole, a key intermediate in drug discovery.

Caption: Synthetic route from this compound to a benzimidazole scaffold.

Potential for Further Functionalization

The resulting substituted benzimidazole is a versatile intermediate that can undergo further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to introduce additional diversity for structure-activity relationship (SAR) studies in drug development.

Caption: Further derivatization of the benzimidazole intermediate via cross-coupling reactions.

This compound is a readily available and highly useful chemical intermediate. Its unique substitution pattern provides multiple reactive sites, enabling the synthesis of a wide range of complex organic molecules. For professionals in drug development and scientific research, this compound offers significant potential as a starting material for the creation of novel therapeutic agents and agrochemicals, particularly through the synthesis of heterocyclic scaffolds like benzimidazoles. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory.

literature review on the synthesis of substituted nitrobenzenes

An In-depth Guide to the Synthesis of Substituted Nitrobenzenes

Introduction

Substituted nitrobenzenes are cornerstone chemical compounds that serve as pivotal intermediates and building blocks in a vast array of industrial and scientific applications. Their significance spans the synthesis of pharmaceuticals, agrochemicals, dyes, pigments, and high-energy materials.[1][2] The nitro group is a versatile functional group; it can be readily reduced to an amino group, a critical transformation for producing anilines, which are precursors to countless complex molecules, including the common analgesic, paracetamol.[3][4] Furthermore, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution and can direct the position of subsequent electrophilic substitutions, making it a powerful tool in multi-step organic synthesis.[5][6]

This technical guide provides a comprehensive literature review of the core methodologies for synthesizing substituted nitrobenzenes. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of the available synthetic strategies, from classic electrophilic nitration to modern cross-coupling reactions. The guide includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and diagrams illustrating key mechanisms and workflows.

Electrophilic Aromatic Substitution (EAS): The Foundational Route

The most traditional and widely employed method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution (EAS).[7] This reaction typically involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.[8][9]

Mechanism of Nitration

The electrophilic nitration of benzene proceeds through a well-established three-step mechanism:

-

Generation of the Electrophile : The nitronium ion is typically formed by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[5][10] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺ ion.[8]

-

Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the benzene ring acts as a nucleophile, attacking the nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[9]

-

Deprotonation and Re-aromatization : A weak base, such as the hydrogensulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group.[9] This restores the stable aromatic π-system, yielding the nitrobenzene product and regenerating the acid catalyst.[11]

Directing Effects of Substituents

When the aromatic ring already contains a substituent, that group directs the position of the incoming nitro group. Substituents are broadly classified as either activating (ortho, para-directing) or deactivating (meta-directing). The nitro group itself is a strong deactivating, meta-directing group.[5] This means that the nitration of nitrobenzene, to form dinitrobenzene, requires harsher conditions (e.g., higher temperatures) and the second nitro group will primarily add to the meta position.[5] Conversely, activating groups like alkyl or alkoxy groups direct the incoming nitro group to the ortho and para positions.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrobenzene | Synthesis, Uses, Hazards | Britannica [britannica.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 6. Advanced Organic Module | English | Green Chemistry [scranton.edu]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution [alevelh2chemistry.com]

The Strategic Role of 2-Bromo-1-isopropyl-4-nitrobenzene in Complex Molecule Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Bromo-1-isopropyl-4-nitrobenzene is a highly functionalized aromatic compound that serves as a pivotal intermediate in multi-step organic syntheses. Its strategic importance lies in the unique arrangement of three distinct functional groups—a bromine atom, an isopropyl group, and a nitro group—on a benzene ring. This trifecta of reactivity provides chemists with a versatile platform for constructing complex molecular architectures, particularly in the realms of pharmaceutical and materials science. The interplay of the electronic and steric effects of these substituents allows for a high degree of control and flexibility in synthetic design. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this valuable building block, supported by experimental data and procedural outlines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 101980-41-0 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Boiling Point | 155-160 °C (at 15 Torr)[1] |

| Topological Polar Surface Area | 45.8 Ų[1][2] |

| XLogP3 | 3.6[1][2] |

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound involves the electrophilic bromination of 1-isopropyl-4-nitrobenzene (p-nitrocumene). An alternative, though less common, pathway is the nitration of 2-bromo-1-isopropylbenzene.[3] The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of these reactions.[3]

In the bromination of p-nitrocumene, the isopropyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The strong activating effect of the isopropyl group directs the incoming bromine atom to the position ortho to it and meta to the nitro group.[3]

References

Methodological & Application

synthesis of 2-amino-5-isopropylaniline from 2-Bromo-1-isopropyl-4-nitrobenzene

Application Note: A Two-Step Synthesis of 2-Amino-5-isopropylaniline

Introduction 2-Amino-5-isopropylaniline, also known as 5-isopropylbenzene-1,2-diamine, is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring adjacent amino groups, makes it a key precursor for the formation of heterocyclic compounds such as benzimidazoles. This application note details a reliable two-step protocol for the synthesis of 2-amino-5-isopropylaniline starting from the commercially available 2-Bromo-1-isopropyl-4-nitrobenzene. The synthesis involves the chemoselective reduction of the nitro group followed by a palladium-catalyzed amination reaction.

Overview of the Synthetic Route The synthetic pathway consists of two sequential reactions:

-

Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to a primary amine using iron powder in the presence of ammonium chloride. This method is known for its efficiency and tolerance of aryl halides[1][2].

-

Buchwald-Hartwig Amination: The resulting 2-bromo-5-isopropylaniline undergoes a palladium-catalyzed cross-coupling reaction with an ammonia equivalent to introduce the second amino group. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds[3].

This two-step approach provides a clear and efficient route to the target diamine, which can be utilized in various drug development and research applications.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-isopropylaniline

Objective: To synthesize 2-Bromo-5-isopropylaniline via the reduction of this compound.

Materials:

-

This compound

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq).

-

Add a 4:1 mixture of ethanol and water as the solvent.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

-

Combine the filtrate and the washings in a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary to yield pure 2-Bromo-5-isopropylaniline.

Protocol 2: Synthesis of 2-Amino-5-isopropylaniline (5-isopropylbenzene-1,2-diamine)

Objective: To synthesize 2-Amino-5-isopropylaniline from 2-Bromo-5-isopropylaniline via Buchwald-Hartwig amination.

Materials:

-

2-Bromo-5-isopropylaniline

-

Benzophenone imine (ammonia equivalent)

-

Palladium(II) acetate (Pd(OAc)₂)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium tert-butoxide (KOt-Bu)

-

Toluene (anhydrous)

-

Hydrochloric acid (2 M)

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer with heating plate

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 2-Bromo-5-isopropylaniline (1.0 eq), Pd(OAc)₂ (0.02 eq), and X-Phos (0.04 eq).

-

Add potassium tert-butoxide (1.4 eq) to the flask.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous toluene, followed by benzophenone imine (1.2 eq) via syringe.

-

Heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and add 2 M hydrochloric acid. Stir vigorously for 1-2 hours to hydrolyze the imine.

-

Separate the layers and neutralize the aqueous layer with a sodium hydroxide solution until basic.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Amino-5-isopropylaniline.

Data Summary

| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1. Reduction | This compound | Fe, NH₄Cl | 2-Bromo-5-isopropylaniline | 85-95% |

| 2. Amination | 2-Bromo-5-isopropylaniline | Pd(OAc)₂, X-Phos, KOt-Bu, Benzophenone imine | 2-Amino-5-isopropylaniline | 70-85% |

Synthetic Pathway Diagram

Caption: Two-step synthesis of 2-amino-5-isopropylaniline.

References

Application Notes and Protocols: Suzuki Coupling of 2-Bromo-1-isopropyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids or esters. This reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of 2-Bromo-1-isopropyl-4-nitrobenzene, a sterically hindered and electron-deficient aryl bromide, in Suzuki coupling reactions. The presence of both a bulky isopropyl group ortho to the bromine and an electron-withdrawing nitro group presents unique challenges and opportunities in cross-coupling chemistry. These protocols are designed to provide a starting point for researchers to successfully employ this substrate in their synthetic endeavors.

The products of such reactions, 2-isopropyl-4-nitrobiphenyl derivatives, are valuable intermediates. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, making these compounds versatile building blocks for the synthesis of a variety of target molecules, including potential pharmaceutical candidates and novel organic materials. The diverse reactivity of the nitro group allows for its use in the synthesis of various nitrogen-containing heterocycles and other complex structures.[1]

General Reaction Scheme

The Suzuki coupling of this compound with a generic arylboronic acid is depicted below:

Key Reaction Parameters and Optimization

The success of the Suzuki coupling with this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Due to the steric hindrance from the ortho-isopropyl group, catalyst systems that are effective for unhindered substrates may prove to be inefficient.

Catalyst and Ligand: For sterically hindered aryl bromides, palladium catalysts paired with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to achieve high yields.[2] For nitro-substituted aryl halides, bulky biarylphosphine ligands such as BrettPhos have been shown to be effective.[3] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or Palladium(II) acetate (Pd(OAc)2) in combination with a suitable ligand can also be employed.[4][5]

Base: A variety of inorganic bases can be used, with the choice often influencing the reaction rate and yield. Potassium carbonate (K2CO3) and potassium phosphate (K3PO4) are commonly used and have been shown to be effective in the coupling of related substituted bromonitrobenzenes.[6] For particularly challenging couplings, stronger bases like cesium carbonate (Cs2CO3) or potassium tert-butoxide (t-BuOK) may be beneficial.[2]

Solvent: The choice of solvent is critical and often involves a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, N,N-dimethylformamide (DMF)/water, and toluene/water.[4][6]

Experimental Protocols

The following protocols are representative examples for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh3)4

This protocol is a general starting point for the coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1-5 mol%)

-

Potassium carbonate (K2CO3) (2-3 equivalents)

-

1,4-Dioxane

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-isopropyl-4-nitrobiphenyl derivative.

Protocol 2: Optimized Procedure for Sterically Hindered Substrates

This protocol utilizes a more active catalyst system often employed for challenging couplings.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)2] (2 mol%)

-

A bulky phosphine ligand (e.g., SPhos, XPhos, or a similar biarylphosphine ligand) (4 mol%)

-

Potassium phosphate (K3PO4) (3 equivalents)

-

Toluene

-

Water

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd(OAc)2 (0.02 mmol) and the phosphine ligand (0.04 mmol) to a dry Schlenk flask.

-

Add toluene (2 mL) and stir for 10 minutes to form the active catalyst complex.

-

In a separate flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K3PO4 (3.0 mmol).

-

Add the pre-formed catalyst solution to the flask containing the reagents.

-

Add toluene (3 mL) and water (0.5 mL).

-

Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere.

-

Monitor the reaction as described in Protocol 1.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes representative yields for Suzuki coupling reactions of aryl bromides with structural similarities to this compound. These values can be used as a benchmark for expected outcomes.

| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)2 (0.5) | None | K2CO3 (2) | DMF/H2O | 80 | 95 | [4] |

| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh3)4 (3) | - | Na2CO3 (2) | MeOH/H2O | MW | High | [5] |

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid (2.5 equiv) | Pd(PPh3)4 (6) | - | K3PO4 (4) | Dioxane/H2O | 90 | Good | [6] |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 (5) | - | K2CO3 (2) | DME | 80 | High | [7] |

Visualizations